molecular formula C19H15ClN2O2 B12847232 (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide

(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide

Cat. No.: B12847232
M. Wt: 338.8 g/mol
InChI Key: BLIJWHJMZFMJKZ-UHFFFAOYSA-N
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Description

(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a formamide group attached to a phenylmethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the chlorination of pyridine to form 2-chloropyridine.

    Attachment of the Formamide Group: The formamide group is introduced through a formylation reaction, where formamide is reacted with the chloropyridine derivative.

    Introduction of the Phenylmethoxyphenyl Moiety: The final step involves the attachment of the phenylmethoxyphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Aminated derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide involves its interaction with specific molecular targets. The chlorine atom and formamide group play crucial roles in binding to target sites, while the phenylmethoxyphenyl moiety enhances the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with only a chlorine atom on the pyridine ring.

    N-Phenylformamide: Contains a formamide group attached to a phenyl ring.

    3-Phenylmethoxypyridine: Features a phenylmethoxy group attached to a pyridine ring.

Uniqueness

(2-Chloro(3-pyridyl))-N-(3-(phenylmethoxy)phenyl)formamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the chlorine atom and the formamide group on the pyridine ring, along with the phenylmethoxyphenyl moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-N-(3-phenylmethoxyphenyl)formamide

InChI

InChI=1S/C19H15ClN2O2/c20-19-18(10-5-11-21-19)22(14-23)16-8-4-9-17(12-16)24-13-15-6-2-1-3-7-15/h1-12,14H,13H2

InChI Key

BLIJWHJMZFMJKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)N(C=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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